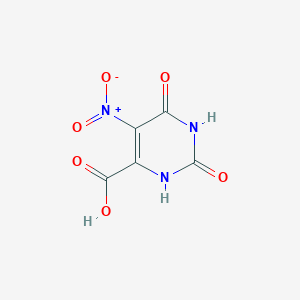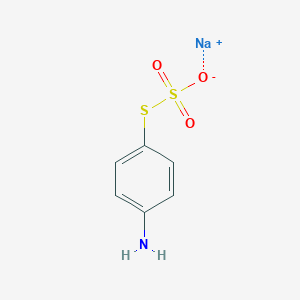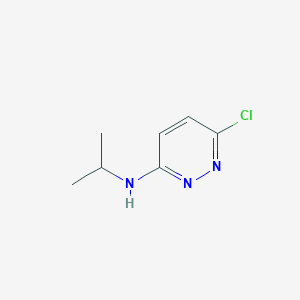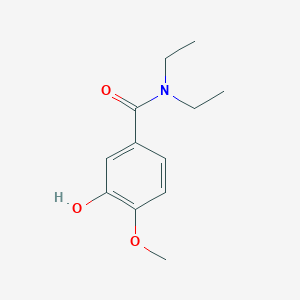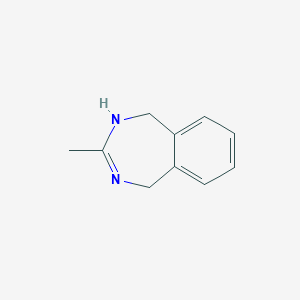
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine (MDB) is a heterocyclic compound that has been of interest to pharmaceutical and medicinal chemists due to its potential therapeutic applications. MDB is a benzodiazepine derivative that has been synthesized and studied for its biological activity.
Mecanismo De Acción
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine acts on the central nervous system by binding to the GABA-A receptor, which is a neurotransmitter receptor that inhibits the activity of neurons. This results in a decrease in anxiety, sedation, and muscle relaxation.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to have anxiolytic, hypnotic, and anticonvulsant effects. It can also cause sedation and muscle relaxation. 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to increase the activity of GABA-A receptors, which leads to an increase in chloride ion influx and hyperpolarization of the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has advantages and limitations when used in lab experiments. Its advantages include its high potency and selectivity for the GABA-A receptor. However, its limitations include its low solubility in water and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine. One direction is to study its potential use in the treatment of anxiety and insomnia. Another direction is to study its potential as an anticonvulsant. Additionally, further studies could be conducted to investigate the structure-activity relationship of 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine and its analogs.
Métodos De Síntesis
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine can be synthesized using several methods, including the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and sodium acetate. Another method involves the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride and then with ethylamine.
Aplicaciones Científicas De Investigación
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been studied for its potential therapeutic applications in the treatment of anxiety, insomnia, and epilepsy. It has also been studied for its anti-inflammatory and anticonvulsant properties.
Propiedades
Número CAS |
18233-71-1 |
|---|---|
Nombre del producto |
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine |
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
3-methyl-2,5-dihydro-1H-2,4-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-8-11-6-9-4-2-3-5-10(9)7-12-8/h2-5H,6-7H2,1H3,(H,11,12) |
Clave InChI |
JBJMNDQSNKPJDR-UHFFFAOYSA-N |
SMILES |
CC1=NCC2=CC=CC=C2CN1 |
SMILES canónico |
CC1=NCC2=CC=CC=C2CN1 |
Sinónimos |
2,5-Dihydro-3-methyl-1H-2,4-benzodiazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




